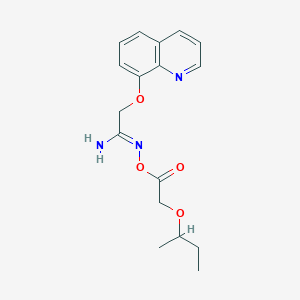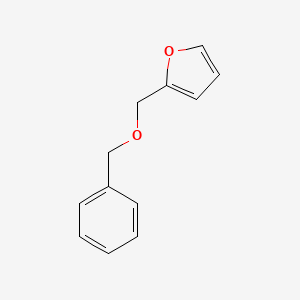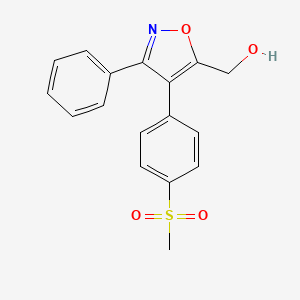
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isoxazole ring and a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with benzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the isoxazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanol group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted isoxazole.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to inhibit certain enzymes makes it a valuable candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating conditions such as bacterial infections and inflammation .
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
Compared to similar compounds, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol stands out due to its unique combination of functional groups.
特性
CAS番号 |
219679-59-1 |
|---|---|
分子式 |
C17H15NO4S |
分子量 |
329.4 g/mol |
IUPAC名 |
[4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C17H15NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)22-18-17(16)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
InChIキー |
QSUJFQMBIBKNNA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


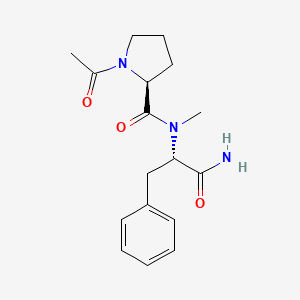

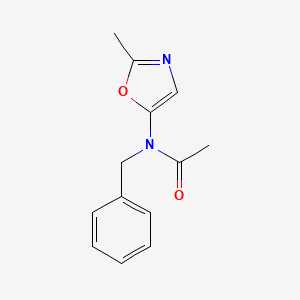
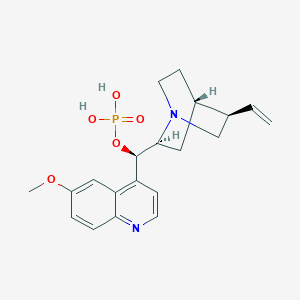
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
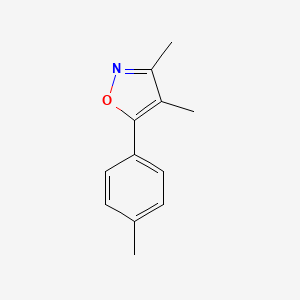
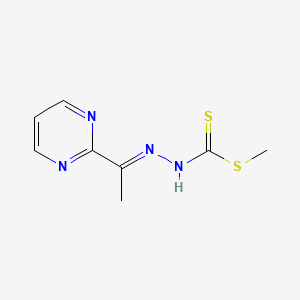
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
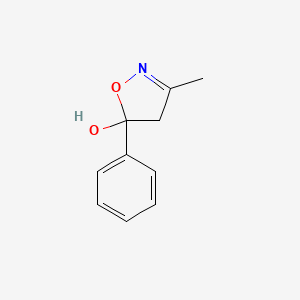
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
